4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid
Overview
Description
4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H13NO3S This compound is characterized by the presence of a benzoic acid moiety linked to a thienyl group through an amide bond The thienyl group is further substituted with a methyl group, making it a derivative of thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 5-methyl-3-thiophenecarboxylic acid and 4-aminomethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide bond can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thienyl and benzoic acid moieties suggests potential interactions with aromatic and polar regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-({[(5-methyl-2-thienyl)carbonyl]amino}methyl)benzoic acid: Similar structure but with a different position of the methyl group on the thienyl ring.
4-({[(5-ethyl-3-thienyl)carbonyl]amino}methyl)benzoic acid: Similar structure but with an ethyl group instead of a methyl group on the thienyl ring.
Uniqueness
4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-[[(5-methylthiophene-3-carbonyl)amino]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-6-12(8-19-9)13(16)15-7-10-2-4-11(5-3-10)14(17)18/h2-6,8H,7H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWWDMJDINTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.